Norcholsäure

Übersicht

Beschreibung

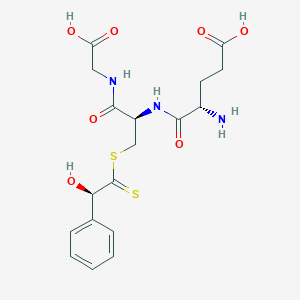

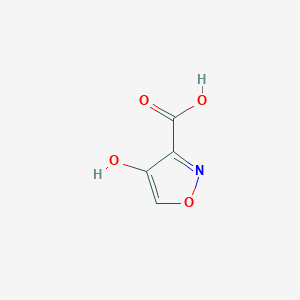

Norcholic acid is a bile acid, a class of molecules derived from cholesterol in the liver. Bile acids play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. Norcholic acid is not naturally occurring but is found in individuals exposed to this compound or its derivatives . It has been identified as a novel biomarker for early kidney injury in patients with metabolic dysfunction-associated fatty liver disease .

Wissenschaftliche Forschungsanwendungen

Norcholsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Modellverbindung verwendet, um den Stoffwechsel und die Umwandlung von Gallensäuren zu untersuchen.

Industrie: Sie wird bei der Entwicklung von diagnostischen Werkzeugen und therapeutischen Wirkstoffen für Leber- und Nierenerkrankungen eingesetzt.

5. Wirkmechanismus

This compound übt ihre Wirkungen aus, indem sie mit bestimmten molekularen Zielstrukturen und Signalwegen interagiert. Es wurde gezeigt, dass sie den Farnesoid-X-Rezeptor negativ reguliert, was die Proliferation, Migration und Invasion von hepatozellulären Karzinomzellen fördert . Zusätzlich kann this compound den Spiegel des programmierten Zelltods-Liganden 1 auf der Oberfläche von hepatozellulären Karzinomzellen und ihren Exosomen erhöhen, wodurch ein immunsuppressives Mikromilieu induziert wird .

Wirkmechanismus

Norcholic acid exerts its effects by interacting with specific molecular targets and pathways. It has been shown to negatively regulate the Farnesoid X receptor, promoting hepatocellular carcinoma cell proliferation, migration, and invasion . Additionally, norcholic acid can increase the level of programmed death-ligand 1 on the surfaces of hepatocellular carcinoma cells and their exosomes, inducing an immunosuppressive microenvironment .

Safety and Hazards

Zukünftige Richtungen

Norcholic acid has been identified as a novel biomarker of early kidney injury in patients with metabolic dysfunction-associated fatty liver disease . Further investigation of its role in renal function is warranted . Additionally, Norcholic acid has been found to promote tumor progression and immune escape in hepatocellular carcinoma, suggesting potential therapeutic targets .

Biochemische Analyse

Biochemical Properties

Norcholic acid plays a significant role in biochemical reactions, particularly in the metabolism of bile acids. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is sterol 27-hydroxylase (CYP27A1), which is involved in the classical pathway of bile acid synthesis. Norcholic acid is efficiently absorbed from the intestine and quickly excreted into the bile but not into the urine . This interaction is crucial for maintaining bile acid homeostasis and regulating metabolic processes.

Cellular Effects

Norcholic acid has been shown to influence various cellular processes, particularly in hepatocellular carcinoma (HCC) cells. It promotes HCC cell proliferation, migration, and invasion by negatively regulating the Farnesoid X receptor (FXR). Additionally, Norcholic acid increases the level of PD-L1 on the surfaces of HCC cells and their exosomes, which dampens the function of CD4+ T cells and induces an immunosuppressive microenvironment . This indicates that Norcholic acid plays a role in tumor progression and immune escape.

Molecular Mechanism

At the molecular level, Norcholic acid exerts its effects by binding to and inhibiting the Farnesoid X receptor (FXR). This inhibition leads to the upregulation of PD-L1 on HCC cells, which in turn promotes immune escape and tumor progression. The interaction between Norcholic acid and FXR is a key mechanism through which it influences gene expression and cellular signaling pathways . Additionally, Norcholic acid-induced exosomes significantly dampen the function of CD4+ T cells, further contributing to an immunosuppressive environment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Norcholic acid have been observed to change over time. Studies have shown that Norcholic acid is efficiently absorbed from the intestine and quickly excreted into the bile within 24 hours . This rapid excretion suggests that Norcholic acid has a short half-life and may require continuous administration to maintain its effects. Long-term studies are needed to fully understand the stability, degradation, and long-term effects of Norcholic acid on cellular function.

Dosage Effects in Animal Models

The effects of Norcholic acid vary with different dosages in animal models. In a study involving male Wistar rats, an oral dosage of 6.4 g/L of Norcholic acid resulted in an average recovery of 40% of the administered radioactivity from the feces within the first 24 hours This indicates that Norcholic acid is efficiently absorbed and excreted

Metabolic Pathways

Norcholic acid is involved in the metabolic pathways of bile acids. It is synthesized from cholesterol via both the nonclassical and classical pathways, which are under the control of specific enzymes such as sterol 27-hydroxylase (CYP27A1) . The dysmetabolism of bile acids, including Norcholic acid, can promote the development of hepatocellular carcinoma associated with obesity or fatty liver . Understanding the metabolic pathways of Norcholic acid is crucial for developing therapeutic strategies targeting bile acid metabolism.

Transport and Distribution

Norcholic acid is transported and distributed within cells and tissues primarily through the bile. It is efficiently absorbed from the intestine and quickly excreted into the bile but not into the urine . This suggests that Norcholic acid is primarily localized in the liver and bile ducts, where it exerts its effects on bile acid metabolism and cellular function.

Subcellular Localization

The subcellular localization of Norcholic acid is primarily within the liver cells, particularly in the bile ducts. It interacts with the Farnesoid X receptor (FXR) within the cells, leading to changes in gene expression and cellular signaling pathways

Vorbereitungsmethoden

Norcholic acid can be synthesized through various methods. One approach involves the degradation of the side chain of natural bile acids, removing a methyl group . Another method includes the in vitro incubation of 23-nordeoxycholic acid with enzyme-enriched liver subcellular fractions of mouse, rat, or human . The metabolic pathways involved in the synthesis include hydroxylation, oxidation, epimerization, sulfation, and glucuronidation .

Analyse Chemischer Reaktionen

Norcholsäure durchläuft verschiedene Arten von chemischen Reaktionen:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch eine andere. Gängige Reagenzien sind Halogene oder Nukleophile.

Hydroxylierung: Diese Reaktion beinhaltet die Addition einer Hydroxylgruppe. Gängige Reagenzien sind Hydroxylierungsmittel wie Wasserstoffperoxid oder Osmiumtetroxid.

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene hydroxylierte, oxidierte und reduzierte Derivate der this compound .

Vergleich Mit ähnlichen Verbindungen

Norcholsäure ähnelt anderen Gallensäuren wie Cholsäure, Tauro-Desoxycholsäure und Tauro-Lithocholsäure . Sie ist einzigartig in ihrer Fähigkeit, als Biomarker für frühe Nierenschäden zu dienen und ihre Rolle bei der Förderung des Tumorwachstums und der Immunflucht . Die strukturellen Unterschiede zwischen this compound und anderen Gallensäuren liegen in der Entfernung einer Methylgruppe und dem Vorhandensein zusätzlicher Hydroxylgruppen .

Referenzen

Eigenschaften

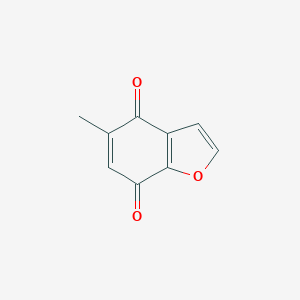

IUPAC Name |

(3R)-3-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O5/c1-12(8-20(27)28)15-4-5-16-21-17(11-19(26)23(15,16)3)22(2)7-6-14(24)9-13(22)10-18(21)25/h12-19,21,24-26H,4-11H2,1-3H3,(H,27,28)/t12-,13+,14-,15-,16+,17+,18-,19+,21+,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUYNJFEXPRUGR-RTCCEZQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60696-62-0 | |

| Record name | Norcholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060696620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B125356.png)

![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)

![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)

![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)